Boc-L-Pyroglutaminol

Description

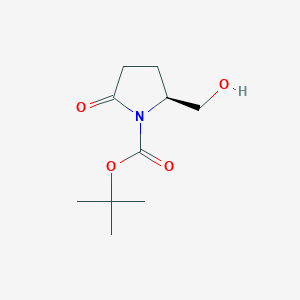

Boc-L-Pyroglutaminol (CAS 53100-44-0), also known as N-Boc-L-Pyroglutamic acid, is a derivative of L-pyroglutamic acid, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a chiral building block due to its stereochemical stability and compatibility with solid-phase peptide synthesis (SPPS) protocols . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide chain assembly. Structurally, it features a five-membered lactam ring (pyroglutamate backbone) and a hydroxyl group, enabling diverse applications in medicinal chemistry and biochemical research .

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVBJAPYGKIEN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453473 | |

| Record name | Boc-L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81658-25-5 | |

| Record name | Boc-L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Pyroglutaminol typically involves the protection of the amino group of L-pyroglutamic acid with a tert-butyl carbamate (Boc) group. This is achieved by reacting L-pyroglutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Pyroglutaminol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed

Oxidation: Formation of Boc-L-pyroglutamic acid.

Reduction: Formation of this compound alcohol.

Substitution: Formation of deprotected L-pyroglutaminol.

Scientific Research Applications

Peptide Synthesis

Boc-L-Pyroglutaminol is primarily used as a protected amino acid building block in peptide synthesis. Its role as a chiral auxiliary allows for the selective formation of peptide bonds with precise stereochemistry, which is crucial for developing biologically active peptides and proteins. The compound facilitates the synthesis of complex peptides by enabling controlled reactions that yield high-purity products.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for synthesizing various bioactive compounds, including antiviral agents and other pharmaceuticals . Research has demonstrated its utility in developing nucleoside analogs that exhibit activity against viruses such as HIV-1 .

Biochemical Studies

The compound's unique structure allows researchers to explore enzyme interactions and mechanisms within biological systems. Studies involving fluorinated derivatives of pyroglutamic acid have shown that modifications can influence binding affinities and metabolic stability, making them valuable tools for probing biochemical pathways .

Antiviral Activity

A study synthesized various 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides starting from L-pyroglutamic acid derivatives, including this compound. Among these compounds, some demonstrated modest anti-HIV activity, showcasing the potential of pyroglutamic acid derivatives in developing antiviral therapies .

Fluorinated Derivatives

Research on γ-fluorinated analogues of glutamic acid has highlighted the advantages of using this compound as a precursor for synthesizing biologically relevant compounds. These studies focused on how fluorination can enhance the therapeutic properties of amino acids by improving their resistance to metabolic degradation .

Mechanism of Action

The mechanism of action of Boc-L-Pyroglutaminol involves the protection of the amino group through the formation of a carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Boc-L-Pyroglutaminol vs. Boc-Pyr-OMe (Methyl Ester)

- Structural Difference: Boc-Pyr-OMe (CAS 108963-96-8) replaces the hydroxyl group of this compound with a methyl ester.

- Reactivity: The ester group in Boc-Pyr-OMe is more reactive toward nucleophilic agents, making it suitable for coupling reactions in peptide synthesis. In contrast, the hydroxyl group in this compound requires activation (e.g., via Mitsunobu or carbodiimide chemistry) for coupling .

- Applications: Boc-Pyr-OMe is often used in ester-based linkages, while this compound is preferred for stable hydroxyl-containing peptide motifs .

This compound vs. L-Pyroglutamic Acid (H-Pyr-OH)

- Protection: L-Pyroglutamic Acid (CAS 98-79-3) lacks the Boc group, leaving the amine unprotected.

- Solubility: The Boc group improves solubility in non-polar solvents (e.g., dichloromethane), whereas H-Pyr-OH is more polar and water-soluble .

Stereochemical and Side-Chain Variations

This compound vs. D-Pyroglutaminol

- Stereochemistry: D-Pyroglutaminol (CAS 66673-40-3) is the enantiomer of the L-form. The D-configuration alters biological activity, often reducing binding affinity in peptide-receptor interactions but enhancing metabolic stability in some cases .

- Applications: D-Pyroglutaminol is used in mirror-image phage display or to study enzymatic stereoselectivity .

This compound vs. Boc-L-Leucinol

- Role in Synthesis: Boc-L-Leucinol is used to introduce hydrophobic side chains, while this compound contributes rigidity and conformational restraint via its cyclic structure .

Comparison Table: Key Physicochemical Properties

Biological Activity

Boc-L-Pyroglutaminol, a derivative of pyroglutamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications, drawing from various studies to provide a comprehensive overview.

This compound is synthesized through several chemical transformations involving L-pyroglutamic acid. The synthesis typically starts with the protection of the hydroxyl group of pyroglutamic acid, followed by various reactions to obtain the Boc-protected derivative. Notably, the synthesis involves the use of protecting groups to enhance stability and reactivity during subsequent reactions .

Antiviral and Anticancer Potential

Research has indicated that derivatives of pyroglutamic acid exhibit antiviral properties. For instance, a series of 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides derived from L-pyroglutamic acid demonstrated modest anti-HIV-1 activity in vitro. Among these compounds, some exhibited significant cytotoxicity against human lymphocytes, suggesting that modifications to the pyroglutamic structure can enhance biological activity .

Additionally, studies have shown that certain derivatives can modulate lipid signaling pathways in cancer cells. For example, one study highlighted that a compound structurally similar to this compound was able to downregulate the expression of ABC transporters in murine hepatocellular carcinoma (HCC) cells, thereby augmenting the efficacy of anticancer drugs like sorafenib .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Lipid Signaling Pathways : It has been observed that this compound and its analogs can interfere with lipid signaling pathways by modulating the activity of phospholipase A2 (PLA2), which is crucial for the production of pro-inflammatory lipids .

- Transporter Modulation : The compound's ability to downregulate ABC transporters suggests a mechanism where it enhances drug accumulation within cancer cells by inhibiting efflux mechanisms that typically reduce drug efficacy .

Table 1: Summary of Biological Activities and Effects

Detailed Research Findings

- Anti-HIV Activity : In a study evaluating various nucleoside derivatives, this compound exhibited modest anti-HIV activity with an EC50 value indicating effective inhibition at relatively low concentrations .

- Cytotoxicity in Cancer Cells : The compound's analogs were tested for cytotoxic effects on different cell lines, showing selective toxicity against cancerous cells while sparing normal cells .

- Inhibition of Pro-inflammatory Mediators : Research demonstrated that this compound could significantly reduce levels of pro-inflammatory mediators like PGE2 in HCC cells, indicating its potential as an anti-inflammatory agent in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.